molecular formula C19H20N4S B4620665 N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea

N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea

Cat. No.: B4620665
M. Wt: 336.5 g/mol
InChI Key: OPUKPJZRVRTEJW-UHFFFAOYSA-N
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Description

N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea is a useful research compound. Its molecular formula is C19H20N4S and its molecular weight is 336.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.14086783 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Cancer Properties

A study by Nițulescu et al. (2015) designed and synthesized new pyrazole thiourea chimeric derivatives, including compounds similar in structure to N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea, to study their apoptotic effects in human cancer cells. One compound exhibited significant apoptosis-inducing effects, suggesting potential as an anti-cancer drug. This compound, among others, modulated levels of apoptosis inhibitory proteins and heat-shock proteins, indicating a probable mechanism of action through the reduction of Akt phosphorylation (Nițulescu et al., 2015).

Chemical Synthesis and Characterization

Research by Yusof et al. (2010) on synthesizing and characterizing a series of N-(3,4-dichlorophenyl)-N'-(2,3, and 4-methylbenzoyl)thiourea derivatives provides insight into the structural and spectroscopic analysis of related compounds. These derivatives were characterized by infrared and NMR spectroscopy, showing significant stretching vibrations and chemical shifts related to the thiourea moiety, which are critical for understanding the chemical behavior and potential applications of such compounds (Yusof et al., 2010).

Antimicrobial and Antifungal Activities

A study by Hawas et al. (2012) synthesized novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives starting from 2-methyl-cyclohexanone, some of which were tested as antimicrobial agents. Although not directly mentioning this compound, this research underscores the broader context of exploring pyrazole derivatives for their antimicrobial properties, which could be an indirect application of the compound (Hawas et al., 2012).

Properties

IUPAC Name

1-(4-methylphenyl)-3-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4S/c1-14-3-7-16(8-4-14)13-23-12-11-18(22-23)21-19(24)20-17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUKPJZRVRTEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=S)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.